molecular formula C18H17N3O2S B5761489 Ethyl 4-amino-2-(naphthylmethylthio)pyrimidine-5-carboxylate

Ethyl 4-amino-2-(naphthylmethylthio)pyrimidine-5-carboxylate

Cat. No.: B5761489
M. Wt: 339.4 g/mol
InChI Key: DIONLSXNJVOXCD-UHFFFAOYSA-N
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Description

Ethyl 4-amino-2-(naphthylmethylthio)pyrimidine-5-carboxylate is a pyrimidine derivative featuring a naphthylmethylthio substituent at the 2-position and an amino group at the 4-position.

Properties

IUPAC Name

ethyl 4-amino-2-(naphthalen-1-ylmethylsulfanyl)pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c1-2-23-17(22)15-10-20-18(21-16(15)19)24-11-13-8-5-7-12-6-3-4-9-14(12)13/h3-10H,2,11H2,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIONLSXNJVOXCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1N)SCC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-amino-2-(naphthylmethylthio)pyrimidine-5-carboxylate typically involves multi-step reactions. One common method includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as β-diketones and guanidine derivatives.

    Introduction of the Naphthylmethylthio Group: The naphthylmethylthio group can be introduced via a nucleophilic substitution reaction using naphthylmethylthiol and a suitable leaving group on the pyrimidine ring.

    Esterification: The carboxylate group can be esterified using ethanol and an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-2-(naphthylmethylthio)pyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Alkyl halides, base catalysts.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Alkylated pyrimidine derivatives.

Scientific Research Applications

Ethyl 4-amino-2-(naphthylmethylthio)pyrimidine-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-amino-2-(naphthylmethylthio)pyrimidine-5-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to downstream effects on cellular pathways, ultimately resulting in the observed biological activities.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical and Chemical Properties

Ethyl 4-Amino-2-(Methylthio)Pyrimidine-5-Carboxylate (Compound 3)
  • Physical Properties : Melting point = 127–128°C; boiling point = 370.3±22.0°C (predicted); density = 1.31±0.1 g/cm³ .
  • Chemical Reactivity : The methylthio group participates in nucleophilic substitution reactions, enabling the synthesis of pyrimidopyrimidines for kinase inhibition .
  • Applications: Used in gold nanoparticle (AuNP) growth reactions, where it induces classical growth of spherical nanoparticles (16–18 nm diameter) without self-assembly .
Ethyl 4-Amino-2-(Trifluoromethyl)Pyrimidine-5-Carboxylate
  • Physical Properties : Higher hydrophobicity due to the trifluoromethyl group; CAS 653-95-2 .
Ethyl 4-Amino-2-(Ethylthio)Pyrimidine-5-Carboxylate
  • Physical Properties : Molecular weight = 227.28 g/mol; CAS 778-97-2 .
  • Chemical Reactivity : The ethylthio group offers intermediate steric bulk compared to methylthio and naphthylmethylthio, balancing reactivity and solubility.
Ethyl 4-Amino-2-(Naphthylmethylthio)Pyrimidine-5-Carboxylate
  • Inferred Properties: Higher melting point and density compared to methylthio analogs due to the naphthyl group’s aromatic stacking. Enhanced lipophilicity, likely improving membrane permeability in biological systems. Potential steric hindrance in nanoparticle synthesis, possibly inhibiting self-assembly processes observed in simpler thioethers .

Data Tables

Table 1: Comparative Properties of Pyrimidine-5-Carboxylate Derivatives

Compound Substituent Melting Point (°C) Boiling Point (°C) Key Applications
Ethyl 4-amino-2-(methylthio) Methylthio 127–128 370.3±22.0 Kinase inhibitors, AuNP growth
Ethyl 4-amino-2-(trifluoromethyl) Trifluoromethyl N/A N/A Drug design (metabolic stability)
Ethyl 4-amino-2-(ethylthio) Ethylthio N/A N/A Intermediate in organic synthesis
Ethyl 4-amino-2-(naphthylmethylthio) Naphthylmethylthio Predicted higher Predicted higher Potential enhanced bioactivity

Table 2: Substituent Effects on AuNP Growth

Compound AuNP Size (nm) Self-Assembly Observed? Key Findings
Ethyl 4-amino-2-(methylthio) 16–18 No Classical growth only
Sodium thiosulfate (inorganic) Aggregated No Particle aggregation
Methionine Variable Yes Secondary nucleation and self-assembly
Naphthylmethylthio derivative Predicted smaller Unlikely Steric hindrance may limit growth

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